molecular formula C20H18N2O3 B11497051 1-Propanone, 1-(5-methyl-2-furanyl)-3-[[4-(4-pyridinylcarbonyl)phenyl]amino]-

1-Propanone, 1-(5-methyl-2-furanyl)-3-[[4-(4-pyridinylcarbonyl)phenyl]amino]-

Cat. No.: B11497051
M. Wt: 334.4 g/mol
InChI Key: UHVARNMNBXFTDX-UHFFFAOYSA-N
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Description

1-(5-methyl-2-furyl)-3-[4-(4-pyridylcarbonyl)anilino]-1-propanone is a complex organic compound with a unique structure that includes a furan ring, a pyridine ring, and an aniline derivative

Preparation Methods

The synthesis of 1-(5-methyl-2-furyl)-3-[4-(4-pyridylcarbonyl)anilino]-1-propanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This step may involve the use of pyridine derivatives and coupling reactions to attach the pyridine ring to the furan ring.

    Formation of the aniline derivative: This can be done through nitration and subsequent reduction of benzene derivatives.

    Coupling reactions: The final step involves coupling the furan, pyridine, and aniline derivatives to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(5-methyl-2-furyl)-3-[4-(4-pyridylcarbonyl)anilino]-1-propanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan, pyridine, or aniline rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-methyl-2-furyl)-3-[4-(4-pyridylcarbonyl)anilino]-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-methyl-2-furyl)-3-[4-(4-pyridylcarbonyl)anilino]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(5-methyl-2-furyl)-3-[4-(4-pyridylcarbonyl)anilino]-1-propanone can be compared with other similar compounds, such as:

    1-(5-methyl-2-furyl)-3-[4-(2-pyrimidinyl)anilino]-1-propanone: This compound has a pyrimidine ring instead of a pyridine ring, which may result in different chemical and biological properties.

    1-(5-methyl-2-furyl)-3-[4-(4-pyridylcarbonyl)phenyl]-1-propanone: This compound lacks the aniline derivative, which may affect its reactivity and applications.

The uniqueness of 1-(5-methyl-2-furyl)-3-[4-(4-pyridylcarbonyl)anilino]-1-propanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one

InChI

InChI=1S/C20H18N2O3/c1-14-2-7-19(25-14)18(23)10-13-22-17-5-3-15(4-6-17)20(24)16-8-11-21-12-9-16/h2-9,11-12,22H,10,13H2,1H3

InChI Key

UHVARNMNBXFTDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)CCNC2=CC=C(C=C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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